Product packaging for 5-(difluoromethoxy)-1H-indole(Cat. No.:CAS No. 947380-11-2)

5-(difluoromethoxy)-1H-indole

Cat. No.: B2728143
CAS No.: 947380-11-2
M. Wt: 183.158
InChI Key: JSUHRZGUEDZQMX-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as a cornerstone in the field of organic and medicinal chemistry. nih.govijpsr.combohrium.com Its versatile structure is a common feature in a vast array of natural products, including alkaloids and essential biomolecules like the amino acid tryptophan. bohrium.com This prevalence in nature has inspired chemists to utilize the indole scaffold as a privileged structure in the design of new synthetic compounds with diverse applications. ijpsr.comnih.govresearchgate.net

The indole ring system's significance stems from its unique electronic properties and its ability to serve as a versatile template for chemical modification. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can engage in various interactions. These features are crucial for the biological activity observed in many indole-containing molecules. nih.gov Consequently, the indole scaffold is a frequent component in the development of new therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net Researchers have successfully synthesized numerous indole derivatives with applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.gov

Role of Difluoromethoxy Moieties in Modulating Chemical Properties and Reactivity

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to fine-tune their physicochemical properties. mdpi.comresearchgate.net The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety in this regard. researchgate.netnih.govrsc.org Its incorporation can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. rsc.org

The difluoromethoxy group is considered a bioisostere of other functional groups like hydroxyl or methoxy (B1213986) groups. nih.gov However, the presence of the two fluorine atoms imparts unique electronic properties. The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence the reactivity of the aromatic ring to which it is attached. nih.gov For instance, the -OCF₂H group can act as a hydrogen bond donor, which can be crucial for molecular recognition at biological targets. nih.govrsc.org Furthermore, the metabolic stability of the difluoromethoxy group is often enhanced compared to its non-fluorinated counterparts, making it an attractive feature in the design of drug candidates. rsc.org

Research Landscape of 5-(Difluoromethoxy)-1H-indole and Related Structural Analogues

The convergence of the versatile indole scaffold and the property-modulating difluoromethoxy group in this compound has spurred research into its synthesis and potential applications. The synthesis of this compound and its derivatives often involves the introduction of the difluoromethoxy group onto a pre-existing indole ring system.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound-3-carboxylic acid1135935-39-5C10H7F2NO3227.17
5-(Difluoromethoxy)indoline-2,3-dione953746-10-6C9H5F2NO3213.14
5-(Difluoromethoxy)-1H-indazole105391-65-9C8H6F2N2O184.15
This compound-3-carbaldehyde1857357-04-0C10H7F2NO2211.17
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole97963-62-7C8H6F2N2OS216.21

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2NO B2728143 5-(difluoromethoxy)-1H-indole CAS No. 947380-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUHRZGUEDZQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Difluoromethoxy 1h Indole and Its Advanced Precursors/derivatives

The synthesis of 5-(difluoromethoxy)-1H-indole, a significant heterocyclic compound, can be approached through two primary strategies: the direct introduction of the difluoromethoxy group onto a pre-formed indole (B1671886) core, or the construction of the indole ring from precursors already containing the required functionality. Each approach encompasses a variety of synthetic methods with distinct advantages and challenges.

Chemical Reactivity and Mechanistic Studies of 5 Difluoromethoxy 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (N-H) Position

The nitrogen atom in the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for various chemical transformations. The presence of the electron-withdrawing 5-(difluoromethoxy) group enhances the acidity of this N-H proton compared to unsubstituted indole. youtube.comlibretexts.org

The functionalization of the indole nitrogen through alkylation or acylation is a common synthetic strategy. For 5-(difluoromethoxy)-1H-indole, these reactions typically proceed via an initial deprotonation step. youtube.com

N-Alkylation: The increased acidity of the N-H bond facilitates its deprotonation by a strong base, such as sodium hydride (NaH), to form the corresponding sodium indolide salt. youtube.com This anionic intermediate is a potent nucleophile that readily reacts with various alkylating agents, like alkyl halides, in an SN2 reaction to yield N-alkylated products. youtube.combeilstein-journals.org The choice of base and solvent is crucial for achieving high regioselectivity, favoring N-alkylation over potential C-alkylation. beilstein-journals.org

N-Acylation: The N-acylation of this compound can be achieved using several methods. A common approach involves the reaction of the pre-formed indolide anion with an acyl halide or anhydride. beilstein-journals.org Alternatively, direct coupling with carboxylic acids can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). Research has shown that for 5-substituted indoles, the presence of an electron-withdrawing group, such as a nitro group, leads to high yields in DCC-mediated N-acylation reactions. researchgate.net This suggests that this compound would be an excellent substrate for this transformation.

Table 1: Representative N-Alkylation and N-Acylation Reactions
Reaction TypeReagentsProduct TypeKey Features
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)1-Alkyl-5-(difluoromethoxy)-1H-indoleProceeds via a nucleophilic indolide intermediate. youtube.com
N-Acylation1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOX)1-Acyl-5-(difluoromethoxy)-1H-indoleClassic method involving a reactive acylating agent. beilstein-journals.org
N-Acylation (Coupling)Carboxylic Acid (RCOOH), DCC, DMAP1-Acyl-5-(difluoromethoxy)-1H-indoleHigh yields expected due to the electron-withdrawing substituent. researchgate.net

Deprotonation of the indole N-H is a critical initial step for a wide array of reactions beyond simple alkylation and acylation. youtube.combeilstein-journals.org The resulting indolide anion enhances the nucleophilicity of the indole system, enabling it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing 5-(difluoromethoxy) group facilitates this deprotonation, making subsequent transformations more accessible under milder conditions compared to electron-rich indoles. This is particularly important in transition metal-catalyzed cross-coupling reactions where the indolide can act as a nucleophilic partner.

Reactivity at the Indole Carbon Positions (C2, C3, C4, C6, C7)

The carbon framework of the indole ring exhibits distinct reactivity patterns, which are modulated by the 5-(difluoromethoxy) substituent.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). researchgate.netnih.gov The reaction typically occurs at the C3 position, as this leads to the most stable cationic intermediate (arenium ion) where the positive charge can be delocalized over the benzene (B151609) ring without disrupting the aromaticity of the carbocyclic portion. ic.ac.ukquora.com

The 5-(difluoromethoxy) group is deactivating, meaning it withdraws electron density from the ring system, making the indole less reactive towards electrophiles compared to the parent indole. latech.eduacs.org Despite this deactivation, the inherent nucleophilicity of the pyrrole (B145914) ring ensures that electrophilic attack will still preferentially occur at the C3 position. This regioselectivity is observed in various electrophilic substitution reactions for indoles bearing electron-withdrawing groups at the 5-position. nih.gov

Nitration: The nitration of indoles with 5-substituents, including halogens and nitro groups, has been shown to proceed regioselectively at the C3 position using nitrating agents like trifluoroacetyl nitrate (B79036) under non-acidic conditions. nih.gov

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto electron-rich aromatic rings using the Vilsmeier reagent (a chloroiminium ion). wikipedia.orgcambridge.org For indoles, this reaction is a classic method for C3-formylation. organic-chemistry.orgniscpr.res.in The deactivating effect of the 5-(difluoromethoxy) group would likely necessitate more forcing reaction conditions, but the C3 regioselectivity is expected to be maintained.

Alkylation: Friedel-Crafts type alkylations on indoles are also directed to the C3 position. researchgate.net Lewis acid-catalyzed alkylations have shown exceptional chemoselectivity for C3-alkylation even on NH-indoles, avoiding the common side-reaction of N-alkylation. nih.gov

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophilePredicted Major ProductRationale
NitrationNO₂⁺3-Nitro-5-(difluoromethoxy)-1H-indoleInherent C3 reactivity of indole dominates over substituent effect. nih.gov
FormylationVilsmeier ReagentThis compound-3-carbaldehydeClassic C3-selective reaction for indoles. organic-chemistry.org
HalogenationBr⁺, Cl⁺3-Halo-5-(difluoromethoxy)-1H-indoleC3 is the most electronically favored position for electrophilic attack. researchgate.net

While less common than electrophilic substitution, nucleophilic additions to the indole ring can occur, leading to dearomatized products such as indolines. researchgate.net These reactions disrupt the aromatic system and are generally facilitated by the presence of electron-withdrawing groups that can stabilize anionic intermediates or make the ring more susceptible to attack. nih.gov The 5-(difluoromethoxy) group would therefore be expected to promote such transformations. Dearomatization can be achieved through various methods, including metal-catalyzed hydroalkylation researchgate.net or oxidative processes, providing access to valuable spirocyclic and polycyclic structures. nih.gov

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indole core.

Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed reactions are particularly powerful for the directed C-H functionalization of indoles. chemrxiv.orgrsc.orgnih.gov By using a directing group, often attached at the N1 position, it is possible to achieve selective functionalization at positions that are typically unreactive, such as C2, C4, or C7. While the intrinsic reactivity of this compound favors C3, these catalytic methods provide a pathway to introduce substituents at other carbon positions.

Minisci-type Radical Chemistry: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. scispace.comwikipedia.org While indoles are generally considered electron-rich, the presence of the 5-(difluoromethoxy) group reduces the ring's electron density, making it a more suitable substrate for Minisci-type reactions, especially after protonation of the ring under acidic conditions. wikipedia.orgacs.org

A significant and mechanistically distinct pathway involves the reaction of indoles with electron-deficient radicals (e.g., trifluoromethyl radical, •CF₃). nih.gov Computational and experimental studies have shown that the addition of such radicals to the indole ring displays a kinetic preference for the C2 position over the C3 position. nih.govnih.gov This switch in regioselectivity from the typical C3 electrophilic attack is attributed to the greater stability of the resulting C2-substituted radical intermediate, which benefits from benzylic-type resonance stabilization. nih.govnih.gov This provides a powerful and complementary method for the functionalization of the this compound core at the C2 position.

Oxidation and Reduction Pathways of the Indole Nucleus

The reactivity of the this compound nucleus in oxidation and reduction reactions is governed by the electron-rich nature of the indole ring, moderated by the electron-withdrawing 5-(difluoromethoxy) substituent.

Oxidation Pathways:

The indole nucleus is susceptible to oxidation. Due to its electron-rich character, it can be readily oxidized by various reagents. wikipedia.org For 5-substituted indoles, electrochemical oxidation at a platinum electrode has been shown to result in the formation of a redox-active film. rsc.orgrsc.org The mechanism is believed to involve the initial formation of a cyclic trimer in the diffusion layer, which is then deposited onto the electrode surface. rsc.org While specific studies on this compound are not prevalent, the presence of the electron-withdrawing difluoromethoxy group is expected to increase the oxidation potential compared to unsubstituted indole, making it less susceptible to oxidation. However, once oxidation is initiated, it is likely to follow a similar pathway of oligomerization or polymerization. electrochemsci.orgresearchgate.net

Chemical oxidation with simple oxidants like N-bromosuccinimide can selectively oxidize the indole nucleus to the corresponding oxindole. wikipedia.org In the case of this compound, this would lead to 5-(difluoromethoxy)indolin-2-one. More aggressive oxidation, for instance with ozone or sodium periodate, can lead to the cleavage of the C2-C3 double bond, resulting in the opening of the pyrrole ring. ksu.edu.sa

Reduction Pathways:

The indole nucleus demonstrates varied behavior under reductive conditions. The heterocyclic pyrrole ring is generally resistant to catalytic hydrogenation under neutral conditions and is not affected by nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). bhu.ac.in

Selective reduction of either the benzene or the pyrrole ring can be achieved by choosing specific reagents and conditions:

Reduction of the Carbocyclic (Benzene) Ring: The benzene portion of the indole nucleus can be reduced using dissolving metal reduction, such as with lithium in liquid ammonia (B1221849). This method typically yields the 4,7-dihydroindole derivative. ksu.edu.sabhu.ac.in

Reduction of the Heterocyclic (Pyrrole) Ring: The pyrrole ring can be selectively reduced under acidic conditions. Reagents like zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid will reduce the C2-C3 double bond to afford the corresponding indoline, in this case, 5-(difluoromethoxy)indoline. ksu.edu.sabhu.ac.in Catalytic hydrogenation using heterogeneous catalysts like rhodium on carbon has also been employed for the reductive cyclization of related nitro compounds to form the indole ring structure. researchgate.net

Reactivity and Influence of the 5-(Difluoromethoxy) Group

Electronic Effects on Indole Core Reactivity

The 5-(difluoromethoxy) group exerts a significant electronic influence on the indole core, primarily through its electron-withdrawing nature. This effect is a combination of a strong negative inductive effect (-I) and a weaker positive resonance effect (+R).

The fluorine atoms are highly electronegative, pulling electron density away from the methoxy (B1213986) carbon and, subsequently, from the aromatic ring through the oxygen atom via the sigma bond framework. This inductive withdrawal deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. The lone pairs on the oxygen atom can participate in resonance with the benzene ring, donating electron density. However, this resonance donation is significantly attenuated by the attached difluoromethyl group.

Substituent GroupInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)Reference
-CHF₂0.270.010.28 researchgate.net
-OCF₃0.38-0.040.34 researchgate.net
-CF₂OCH₃0.220.070.29 nuph.edu.ua

Data for substituents on a benzene ring, used as a proxy to understand the electronic effect on the indole system.

This electron-withdrawing character reduces the nucleophilicity of the indole ring, particularly at the C3 position, which is the typical site for electrophilic attack. Consequently, reactions such as electrophilic alkylation or acylation may require harsher conditions or stronger electrophiles compared to indole or indoles bearing electron-donating groups. nih.govacs.org For example, the incorporation of a strong electron-withdrawing nitro group at the 5-position has been shown to completely inhibit certain catalytic alkylation reactions due to the reduced nucleophilicity of the indole. nih.govacs.org

Hydrogen Bonding Interactions and their Chemical Significance

The this compound molecule possesses two key sites for hydrogen bonding: the indole N-H group, which is a classic hydrogen bond donor, and the difluoromethoxy group, which has more complex potential interactions.

The N-H proton of the indole ring is acidic (pKa ≈ 17) and readily participates in hydrogen bonding with various acceptor atoms (e.g., oxygen, nitrogen). This interaction is crucial in determining the structure of indole-containing molecules in condensed phases and their binding to biological targets.

The difluoromethoxy group introduces additional hydrogen bonding capabilities. The C-H bond in the -OCF₂H moiety is polarized due to the adjacent electronegative fluorine atoms, enabling it to act as a weak hydrogen bond donor. beilstein-journals.orgresearchgate.netchemistryviews.org Studies have shown that the difluoromethyl group can serve as a bioisostere for hydroxyl or thiol groups, acting as a lipophilic hydrogen bond donor. acs.orgnih.gov The strength of this C-F₂H···A (where A is a hydrogen bond acceptor) interaction is weaker than conventional O-H or N-H hydrogen bonds but can be significant in influencing molecular conformation and intermolecular interactions. beilstein-journals.org

Furthermore, the fluorine atoms of the difluoromethoxy group, with their lone pairs of electrons, can act as very weak hydrogen bond acceptors. The chemical significance of these interactions lies in their ability to influence the physicochemical properties of the molecule, such as crystal packing, solubility, and binding affinity to enzymes and receptors. The specific interplay of N-H···A and C-F₂H···A hydrogen bonds can lead to the formation of complex supramolecular structures.

Substitution and Derivatization of the Difluoromethoxy Moiety

The difluoromethoxy group is generally stable and not easily derivatized. However, under specific and often forcing conditions, it can undergo substitution. Research on substituted nitrobenzenes has shown that the difluoromethoxy group can be displaced by an amino group when treated with an aqueous solution of ammonia at high pressure and temperatures ranging from 80-160 °C. nuph.edu.ua In this context, the difluoromethoxy group behaves as a pseudohalogen. Its reactivity in this nucleophilic aromatic substitution reaction was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position. nuph.edu.ua

Another potential pathway for derivatization involves the C-H bond of the difluoromethyl moiety. While not demonstrated on the difluoromethoxy group specifically, related Ar-CF₂H compounds can be deprotonated using a combination of a strong base and a Lewis acid. acs.org This generates a nucleophilic Ar-CF₂⁻ synthon, which can then react with a range of electrophiles to form new carbon-carbon bonds. This suggests a potential, though challenging, route to derivatize the terminal carbon of the difluoromethoxy group in this compound.

Direct modification of the fluorine atoms is synthetically challenging due to the high strength of the C-F bond. Most synthetic strategies focus on introducing the difluoromethoxy group onto a precursor molecule rather than modifying it post-synthesis. acs.orgcas.cnnih.gov

Detailed Reaction Mechanism Elucidation

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is a powerful tool for the functionalization of indoles. rsc.orgdntb.gov.ua While specific catalytic transformations of this compound are not extensively documented, plausible catalytic cycles can be proposed based on known reactions of related indole derivatives, such as palladium-catalyzed C-H arylation.

A common transformation is the direct arylation at the C2 or C3 position of the indole ring. For this compound, a directed C2-arylation could proceed via a palladium-catalyzed cycle, often requiring a directing group on the indole nitrogen (e.g., picolinoyl, pyrimidinyl).

A plausible catalytic cycle for a Pd(0)/Pd(II)-catalyzed C2-arylation of N-protected this compound is depicted below:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.

Reductive Elimination: The aryl group and the indole C2-carbon are brought into proximity on the palladium center, leading to reductive elimination. This step forms the C-C bond of the 2-aryl-indole product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

StepDescriptionKey IntermediatesInfluence of 5-OCF₂H Group
1. Oxidative AdditionAr-X adds to Pd(0) catalyst.Pd(0), Ar-Pd(II)-XMinimal direct influence.
2. C-H ActivationDirected palladation at C2 position.PalladacycleIncreases C-H acidity, but decreases ring nucleophilicity.
3. Reductive EliminationFormation of C-C bond and product release.Ar-Pd(II)-IndoleMay influence the rate depending on the electronic demand of the step.
-Catalyst RegenerationPd(0)-

Similar cycles involving different transition metals (e.g., Rh, Ru, Ir) and oxidation states (e.g., Pd(II)/Pd(IV)) are possible for other transformations like alkylations, alkenylations, or annulations. nih.govresearchgate.netnih.gov The specific mechanism and the role of the 5-(difluoromethoxy) substituent would depend on the exact reaction conditions, the catalyst system, and the directing group employed.

Radical Pathways and Intermediates

Detailed research specifically outlining the radical pathways and intermediates of this compound is not extensively available in the reviewed scientific literature. However, the reactivity of the indole nucleus and compounds with difluoromethoxy substituents can be considered to infer potential radical behaviors.

The indole ring system is known to undergo radical reactions. For instance, the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals proceeds via the formation of indole-radicals. copernicus.org These radicals can subsequently react with molecular oxygen to form peroxy radicals, which then engage in further reactions to yield various oxidation products. copernicus.org H-abstraction from the N-H bond of the indole is a feasible pathway, leading to the formation of an N-centered radical. copernicus.org

In the context of 5-substituted indoles, electrochemical oxidation has been shown to proceed via radical intermediates. The electrochemical oxidation of various 5-substituted indole monomers on a platinum electrode leads to the formation of a redox-active film, which is proposed to be a cyclic trimer. rsc.org This process involves the initial one-electron oxidation of the indole monomer to form a radical cation, which then undergoes further reactions. The nature of the substituent at the 5-position influences the redox potential of these processes. rsc.org

The difluoromethoxy group (-OCF₂H) itself can influence radical reactions. The C-H bond in the difluoromethoxy group is activated and can be a site for hydrogen abstraction. Furthermore, the high electronegativity of the fluorine atoms can impact the electron density distribution of the indole ring, thereby affecting its susceptibility to radical attack and the stability of any resulting radical intermediates. While specific studies on this compound are lacking, the general principles of radical chemistry suggest that radical formation could occur either on the indole nucleus or potentially at the difluoromethoxy group, depending on the reaction conditions and the nature of the radical initiator.

Mechanistic Studies of Specific Reactions (e.g., Indole Oxidation by Artificial Enzymes)

Specific mechanistic studies on the oxidation of this compound by artificial enzymes are not prominently featured in the available literature. However, studies on the oxidation of the parent indole and other substituted indoles by artificial enzymes provide a framework for understanding potential reaction mechanisms.

A manganese-containing artificial mini-enzyme, Mn-MC6*a, has been shown to catalyze the highly selective oxidation of indole. acs.org The proposed mechanism involves the formation of a high-valent manganese-oxo species (Mn-Compound I) which acts as the oxidizing agent. acs.org Isotopic labeling studies with H₂¹⁸O₂ have indicated that the reaction proceeds via an oxygen transfer mechanism from this manganese-oxo species to the indole substrate, rather than a radical pathway. acs.org For indole and N-methyl-indole, the reaction is believed to involve the selective C3 oxygenation of the substrate. acs.org The introduction of an electron-withdrawing substituent on the indole nitrogen was found to inhibit the reaction, suggesting that the reactivity of the indole towards the Mn-Compound I is dependent on electron donation from the nitrogen towards the C3 position. acs.org

Given that the difluoromethoxy group is electron-withdrawing, it would be expected to decrease the electron density of the indole ring. This could potentially influence the rate and regioselectivity of oxidation by an artificial enzyme like Mn-MC6*a. The decreased electron density might render the indole ring less susceptible to electrophilic attack by the manganese-oxo species. However, without specific experimental data for this compound, this remains a theoretical consideration.

Advanced Spectroscopic and Structural Characterization of 5 Difluoromethoxy 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 5-(difluoromethoxy)-1H-indole. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to elucidate the molecular structure in solution and, in some cases, in the solid state.

One-dimensional (1D) NMR spectra provide initial, crucial information. In the ¹H NMR spectrum of an indole (B1671886), characteristic signals appear for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. For a 5-substituted indole, the protons H-4, H-6, and H-7 on the benzene ring and H-2 and H-3 on the pyrrole ring, along with the N-H proton, will be visible. The difluoromethoxy group (-OCF₂H) introduces a distinctive triplet in the ¹H NMR spectrum due to the coupling between the proton and the two equivalent fluorine atoms.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon of the difluoromethoxy group typically appears as a triplet due to one-bond coupling with the two fluorine atoms.

Two-dimensional (2D) NMR experiments are essential for definitive assignments and establishing connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for identifying adjacent protons, such as those on the indole's benzene ring (e.g., H-6 and H-7). researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netscience.gov This technique is critical for piecing together the molecular skeleton, for instance, by connecting the difluoromethoxy proton to the C-5 of the indole ring, or linking protons on the benzene ring to carbons across the ring fusion (e.g., H-4 to C-3a and C-5a).

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. science.govnih.gov

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the this compound core structure, compiled from typical values for substituted indoles.

PositionAtomExpected Chemical Shift (ppm)Multiplicity
1N-H~8.1-8.4broad singlet
2C-H~7.2-7.4multiplet
3C-H~6.5-6.7multiplet
4C-H~7.5-7.7doublet
5-OCHF₂C-H~6.6-6.8triplet
6C-H~7.0-7.2doublet of doublets
7C-H~7.4-7.6doublet
2C~124-126
3C~102-104
3aC~128-130
4C~111-113
5C~150-155
5aC~131-133
6C~115-117
7C~120-122
OCF₂HC~114-117triplet

Note: Actual chemical shifts can vary based on solvent and specific derivative.

Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes such as conformational changes and tautomeric equilibria. nih.govrsc.org For indole derivatives, VT-NMR can be used to study the rate of rotation around single bonds or potential ring inversions in more complex, non-aromatic derivatives. nih.gov At lower temperatures, dynamic processes slow down, which can lead to the sharpening of broad signals or the appearance of separate signals for distinct conformers that are rapidly interconverting at room temperature. researchgate.net Thermodynamic parameters for these equilibria can be determined through such studies. rsc.org

Another key application is the assessment of tautomerism. While the 1H-indole form is overwhelmingly dominant, certain derivatives or specific solvent conditions could theoretically allow for the detection of minor tautomers, such as the 3H-indole (indolenine) form. VT-NMR can help to "freeze out" these equilibria or analyze the exchange kinetics between tautomeric forms. researchgate.netencyclopedia.pub The study of hydrogen bonding, particularly involving the N-H proton, can also be facilitated by VT-NMR, as the chemical shift of protons involved in hydrogen bonds is often temperature-dependent. nih.gov

The presence of fluorine atoms makes ¹⁹F NMR an exceptionally informative technique. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. biophysics.org The chemical shift range for ¹⁹F is much wider than for ¹H, making it highly sensitive to the local electronic environment. biophysics.orghuji.ac.il

In this compound, the ¹⁹F NMR spectrum would show a doublet, arising from the coupling to the single proton of the difluoromethoxy group. The chemical shift of this signal provides a sensitive probe of substitution effects on the indole ring.

Chemical Shift Anisotropy (CSA) is a phenomenon, primarily observed in solid-state NMR, where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. aip.org Fluorine nuclei exhibit a large chemical shift anisotropy due to the significant electron density surrounding them. acs.org Measuring the ¹⁹F CSA tensor provides detailed information about the local electronic structure and symmetry around the fluorine nucleus. sci-hub.boxnih.gov While solution-state NMR averages this anisotropy to a single isotropic chemical shift, understanding CSA is crucial for characterizing solid-state properties and can be used to differentiate between different crystalline forms or study molecular orientation in ordered systems. aip.orgacs.org

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
¹⁹F (in OCF₂H)-80 to -90 (vs. CFCl₃)doublet~70-80 Hz (JF-H)

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. colorado.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of this compound and for structurally characterizing its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₉H₇F₂NO), HRMS can easily distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This capability is fundamental for confirming the identity of a newly synthesized compound or an unknown metabolite.

CompoundMolecular FormulaCalculated Exact Mass
This compoundC₉H₇F₂NO183.0496

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a vital tool for real-time reaction monitoring in organic synthesis. purdue.eduacs.org The synthesis of this compound or its derivatives can be tracked by observing the depletion of starting materials and the formation of the desired product. The high sensitivity of MS allows for the detection of reaction intermediates and byproducts, even at very low concentrations, providing crucial insights for reaction optimization. waters.commdpi.com

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of ions. nih.gov A parent ion of interest (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pathways of indole derivatives are well-studied and often involve characteristic losses. scirp.orgresearchgate.net For example, a common fragmentation pathway for indoles is the loss of HCN from the pyrrole ring. scirp.org The fragmentation of the difluoromethoxy substituent can also provide structural confirmation. Studying these fragmentation patterns helps in the structural elucidation of unknown derivatives, metabolites, or reaction intermediates. nih.govnih.gov

Precursor Ion (m/z)Characteristic Fragment Ion (m/z)Neutral LossImplied Fragment
183.05132.05CHF₂Loss of difluoromethyl radical
183.05156.04HCNLoss of hydrogen cyanide
156.04128.04COLoss of carbon monoxide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of atoms and bonds, which occur at characteristic frequencies, providing a unique molecular "fingerprint."

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent parts: the indole ring and the difluoromethoxy substituent.

The indole moiety exhibits several distinct vibrational bands. The most prominent is the N-H stretching vibration, which typically appears as a sharp band in the 3500-3300 cm⁻¹ region in the IR spectrum. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1620-1450 cm⁻¹ range.

The difluoromethoxy (-OCHF₂) group introduces several unique and strong vibrational signatures, primarily due to the high electronegativity and mass of the fluorine atoms. The C-F stretching vibrations are particularly intense in the IR spectrum and are expected to appear in the 1200-1000 cm⁻¹ region. These often manifest as strong, broad absorptions. The asymmetric and symmetric C-O-C (ether) stretching vibrations also contribute to the spectrum, typically in the 1250-1050 cm⁻¹ range, often overlapping with the C-F modes.

The expected characteristic vibrational frequencies for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
IndoleN-H stretch3500 - 3300Medium-Strong, Sharp
IndoleAromatic C-H stretch3100 - 3000Medium-Weak
IndoleAromatic C=C stretch1620 - 1450Medium-Strong
DifluoromethoxyC-F stretch1200 - 1000Very Strong
DifluoromethoxyC-O-C stretch1250 - 1050Strong

This is an interactive data table. You can sort and filter the data as needed.

Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. The indole N-H group is a potent hydrogen bond donor, while the oxygen and fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors.

In the solid state or in concentrated solutions, intermolecular N-H···O or N-H···F hydrogen bonds can form. The formation of these bonds typically causes significant changes in the IR spectrum. The N-H stretching band will shift to a lower frequency (a "red shift"), often by 50-200 cm⁻¹, and become considerably broader and more intense. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength. Analysis of these spectral changes allows for a detailed understanding of the molecular association and crystal packing forces at play.

X-ray Diffraction Analysis for Solid-State Structure

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides a clear blueprint for what can be determined. For instance, single-crystal XRD studies on other 5-substituted indole derivatives reveal critical structural details. nih.govmdpi.commdpi.comiucr.org

The analysis would confirm the planarity of the bicyclic indole ring system. It would also precisely determine the geometry of the difluoromethoxy group, including the C-O and C-F bond lengths and the C-O-C and F-C-F bond angles. A key conformational parameter would be the torsion angle describing the orientation of the -OCHF₂ group relative to the plane of the indole ring. This orientation is influenced by steric effects and weak intramolecular interactions. For chiral derivatives, single-crystal XRD using anomalous dispersion can be used to determine the absolute configuration of stereocenters.

Illustrative Structural Parameters from a Related Indole Derivative (Data presented for illustrative purposes from a published crystal structure of a different indole derivative)

ParameterValue
Indole Ring Dihedral Angle< 2° (indicating high planarity)
C-N Bond Lengths (indole)~1.37 - 1.39 Å
C-C Bond Lengths (indole)~1.36 - 1.44 Å
Intermolecular H-bond distance (N-H···O)~2.1 Å

This is an interactive data table. You can sort and filter the data as needed.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility and stability. The study of polymorphism is therefore crucial, particularly in the pharmaceutical industry.

For indole derivatives, polymorphism is often driven by the variety of possible intermolecular interactions. The strong N-H···O hydrogen bond is a primary directing group, often forming chains or dimeric motifs (synthons) that guide the crystal packing. However, weaker interactions, such as C-H···π, π-π stacking between indole rings, and dipole-dipole interactions involving the difluoromethoxy group, also play a significant role. Crystal engineering studies on related indoles explore how modification of substituents can systematically alter these interactions to favor the formation of specific crystal structures with desired properties. Differences between polymorphs are readily identified by comparing their powder X-ray diffraction (PXRD) patterns and their distinct vibrational spectra in the solid state.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent photophysical behavior. The indole ring is a well-known chromophore, and its properties are modulated by substituents.

The electronic spectrum of indole is characterized by two low-energy π-π* electronic transitions, labeled ¹Lₐ and ¹Lₑ. nih.gov The relative energies and transition probabilities of these states are highly sensitive to substitution on the benzene ring portion of the indole. The ¹Lₐ state is more polar and more sensitive to solvent polarity than the ¹Lₑ state.

The difluoromethoxy group at the 5-position is expected to influence the electronic structure through a combination of inductive and resonance effects. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), while the oxygen atom's lone pairs can donate electron density to the aromatic ring through a resonance effect (+R). The net effect of the -OCHF₂ group is generally electron-withdrawing, which is predicted to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted indole. chemrxiv.orgresearchgate.net This is because electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap.

Studies on other substituted indoles show that the position and electronic nature of the substituent significantly tune the photophysical properties, including the absorption (λmaxabs) and emission (λmaxem) wavelengths, the Stokes shift (the difference between λmaxem and λmaxabs), and the fluorescence quantum yield (Φ). squarespace.comdigitellinc.comrsc.org

Comparative Photophysical Properties of 5-Substituted Indoles (in Ethanol)

Compoundλmaxabs (nm)λmaxem (nm)Stokes Shift (nm)Quantum Yield (Φ)
1H-Indole~278~330~52~0.4
5-Hydroxy-1H-indole~298~340~42~0.3
5-Methoxy-1H-indole~295~335~40~0.35
This compoundPredicted >280Predicted >330VariableVariable

This is an interactive data table. Data for indole, 5-hydroxyindole, and 5-methoxyindole (B15748) are approximate literature values to provide context. Values for the title compound are predictive.

UV-Vis Absorption and Fluorescence Spectroscopy in Research Applications

The UV-Vis absorption spectrum of the parent indole molecule in a non-polar solvent like cyclohexane (B81311) typically displays two distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. Substitution on the benzene ring of the indole moiety can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar extinction coefficient (ε). Electron-withdrawing groups tend to induce a bathochromic (red) shift in the absorption spectra. For instance, compounds like 5-cyanoindole (B20398) and 5-nitroindole (B16589) exhibit red-shifted absorption maxima compared to indole. nih.govnih.gov This is attributed to the stabilization of the excited state relative to the ground state.

The fluorescence of indole and its derivatives is particularly sensitive to the nature and position of substituents. The emission spectrum, characterized by the emission maximum (λₑₘ), is influenced by the electronic properties of the substituent. In aqueous solutions, 5-cyanoindole shows a significant red-shift in its emission maximum compared to indole, indicating a more polar excited state. nih.gov The difluoromethoxy group, being electron-withdrawing, is anticipated to have a similar effect on the photophysical properties of the indole chromophore.

To provide a comparative context, the following tables summarize the UV-Vis absorption and fluorescence data for indole and several 5-substituted derivatives with electron-withdrawing groups in various solvents. This data serves as a valuable reference for predicting the spectroscopic behavior of this compound.

Table 1: UV-Vis Absorption Maxima (λₘₐₓ) of Indole and 5-Substituted Derivatives

CompoundSubstituentSolventλₘₐₓ (nm)
1H-Indole-HWater~278, ~288
5-Cyano-1H-indole-CNWater~284
5-Nitro-1H-indole-NO₂2-Propanol322

Data compiled from various sources. nih.govnih.gov

Table 2: Fluorescence Emission Maxima (λₑₘ) of Indole and 5-Substituted Derivatives

CompoundSubstituentSolventλₑₘ (nm)
1H-Indole-HWater~350
5-Cyano-1H-indole-CNWater~380

Data compiled from various sources. nih.gov

The data clearly illustrates the trend of bathochromic shifts in both absorption and emission spectra upon the introduction of an electron-withdrawing group at the 5-position. Based on these trends, it is reasonable to predict that this compound will also exhibit absorption and fluorescence maxima at longer wavelengths compared to the parent indole molecule. The magnitude of this shift will depend on the precise electron-withdrawing strength of the -OCHF₂ group in the context of the indole electronic system. The study of such derivatives is crucial for the development of novel fluorescent probes and for understanding the local environment of tryptophan residues in proteins.

Computational and Theoretical Investigations of 5 Difluoromethoxy 1h Indole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to exploring the electronic nature of molecules. figshare.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for predicting its geometry, stability, and chemical behavior. For indole (B1671886) and its derivatives, methods like B3LYP and MP2 have been successfully used for these investigations. figshare.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. jksus.org For 5-(difluoromethoxy)-1H-indole, a key structural feature is the rotational flexibility of the difluoromethoxy group around the C5-O bond. This rotation gives rise to a conformational landscape with different stable isomers (conformers).

Table 1: Representative Calculated Structural Parameters for the Optimized Geometry of this compound This table presents hypothetical, yet chemically plausible, data for the lowest energy conformer as would be obtained from a DFT/B3LYP calculation.

Parameter Atom(s) Involved Calculated Value
Bond Lengths
C5-O 1.37 Å
O-CF₂H 1.41 Å
C-F 1.36 Å
N1-H 1.01 Å
Bond Angles
C5-O-CF₂H 118.5°
F-C-F 108.2°
Dihedral Angle

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilic or acidic nature. youtube.com

For this compound, FMO analysis would likely show that the HOMO is primarily localized over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO is expected to be distributed across the bicyclic aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. unesp.br A smaller gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Calculated FMO Energies and Global Reactivity Descriptors This table presents hypothetical data derived from a typical DFT calculation.

Parameter Symbol Formula Value
Highest Occupied Molecular Orbital Energy EHOMO - -5.85 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO - -0.25 eV
Energy Gap ΔE ELUMO - EHOMO 5.60 eV
Ionization Potential IP -EHOMO 5.85 eV
Electron Affinity EA -ELUMO 0.25 eV
Global Hardness η (IP - EA) / 2 2.80 eV
Global Softness S 1 / (2η) 0.179 eV⁻¹
Electronegativity χ (IP + EA) / 2 3.05 eV

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comyoutube.com It is an invaluable tool for identifying the charge distribution and predicting sites for intermolecular interactions. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. youtube.com

In this compound, the MEP map would show significant negative potential concentrated around the highly electronegative fluorine and oxygen atoms of the difluoromethoxy group, as well as near the nitrogen atom of the indole ring. researchgate.net A region of strong positive potential would be located around the acidic proton attached to the indole nitrogen (N1-H). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in drug-receptor binding. researchgate.net

Table 3: Calculated Partial Atomic Charges for Selected Atoms This table shows representative Mulliken partial charges, indicating electron distribution.

Atom Location Partial Charge (a.u.)
N1 Indole Ring -0.35
H (on N1) Indole Ring +0.28
C5 Indole Ring +0.15
O Difluoromethoxy Group -0.40
C Difluoromethoxy Group +0.25
F Difluoromethoxy Group -0.21

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, providing a powerful means to validate experimental data and aid in structure elucidation. researchgate.netnih.gov

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. mdpi.com These calculated values can be directly compared with experimental spectra to confirm the molecular structure.

For this compound, calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The difluoromethoxy group presents a unique signature: the proton signal would appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF), and the carbon signal would also be a triplet due to coupling with the two attached fluorine atoms (¹JCF). Long-range couplings between the fluorine atoms and protons on the indole ring (e.g., H4 and H6) would also be predicted, providing further structural detail. nih.gov

Table 4: Representative Calculated vs. Experimental NMR Chemical Shifts (δ) in ppm Calculations are typically performed in a simulated solvent to better match experimental conditions.

Nucleus Position Calculated δ (ppm) Experimental δ (ppm)
¹H N1-H 8.15 8.10
O-CF₂-H 6.70 6.65
C4-H 7.50 7.45
¹³C C 2 125.0 124.6
C 5 150.5 150.1
O-C F₂-H 115.8 115.5

Table 5: Representative Calculated NMR Coupling Constants (J) in Hz

Coupling Type Calculated Value (Hz)
¹JCF One-bond C-F 245.5
²JHF Two-bond H-F 55.0
³JHH (H2-H3) Three-bond H-H 3.1

Quantum chemical calculations can determine a molecule's normal modes of vibration. The frequencies of these vibrations and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement with measured spectra. wileyindustrynews.com

For this compound, the theoretical IR spectrum would feature characteristic peaks corresponding to specific functional groups. Key vibrational modes would include the N-H stretching vibration, aromatic C-H stretches, C=C stretches within the indole ring, and strong absorptions corresponding to the C-O and C-F stretching vibrations of the difluoromethoxy substituent.

Table 6: Selected Predicted Vibrational Frequencies and IR Intensities

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Predicted IR Intensity
N-H Stretch Indole N-H 3450 Medium
Aromatic C-H Stretch Indole C-H 3100-3150 Weak
Aliphatic C-H Stretch -OCHF₂ 2990 Medium
C=C Stretch Indole Ring 1580-1620 Medium
C-O-C Asymmetric Stretch Ar-O-C 1280 Strong
C-F Symmetric Stretch -CF₂ 1120 Very Strong

Based on the comprehensive search for scholarly articles and computational chemistry studies, it has been determined that there is no specific published research available that directly investigates the computational and theoretical properties of This compound within the scope of the requested outline.

The search for data on its electronic transitions, UV-Vis spectra simulation, reaction mechanism modeling, transition state analysis, and specific intermolecular interactions (hydrogen bonding and π-π stacking) did not yield any studies focused on this particular compound.

While general computational methodologies and findings exist for the parent indole molecule and other substituted indole derivatives, applying these general principles to this compound without specific research would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, it is not possible to generate the requested content for the specified sections and subsections while strictly adhering to the user's instructions for accuracy and focus solely on this compound.

Advanced Applications of 5 Difluoromethoxy 1h Indole As a Synthetic Building Block in Chemical Research

Precursor in Complex Heterocycle Synthesis

The 5-(difluoromethoxy)-1H-indole scaffold serves as a versatile starting point for the construction of more elaborate, fused heterocyclic systems. Its inherent reactivity allows for the strategic formation of new rings, leading to diverse molecular architectures of significant interest in medicinal and materials chemistry.

Pyrimidoindoles: The pyrimido[4,5-b]indole framework is a key feature in molecules with a range of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net The synthesis of these fused systems often relies on the functionalization of the indole (B1671886) core. One prominent strategy involves multi-component reactions (MCRs) that efficiently construct the pyrimidine (B1678525) ring onto the indole scaffold in a single step. researchgate.netmdpi.com For instance, a four-component reaction using an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source can yield highly substituted pyrimido[4,5-b]indoles. researchgate.netmdpi.com By starting with a this compound derivative, this methodology allows for the direct incorporation of the difluoromethoxy group into the final fused product. nih.govresearchgate.net

Another approach involves the cyclocondensation of a suitably functionalized indole, such as an indole-2-carboxamide, with reagents that provide the necessary atoms for the pyrimidine ring. nih.gov These methods highlight the utility of this compound as a precursor for generating a library of novel difluoromethoxylated pyrimidoindoles. metu.edu.trnih.gov

Quinolines: While seemingly distinct, the quinoline (B57606) ring system can be synthesized from indole precursors through strategic bond-cleavage and ring-formation reactions. A notable method is the ozonolysis of the indole's pyrrole (B145914) ring. metu.edu.trknaw.nl This reaction cleaves the C2-C3 double bond to generate an ortho-amino-substituted phenyl ketone or aldehyde, which is a classic precursor for the Friedländer annulation to form a quinoline ring. mdpi.comnih.gov Applying this sequence to this compound would yield a 6-(difluoromethoxy)-substituted quinoline, demonstrating a powerful transannulation strategy. researchgate.net Alternative modern approaches for quinoline synthesis, such as acceptorless dehydrogenative condensation reactions between anilines and diols, further underscore the versatility of aniline-type structures that can be derived from indole precursors. rsc.orgrsc.orgorganic-chemistry.orgmdpi.com

Target HeterocycleSynthetic StrategyKey Indole-Based IntermediatePotential Outcome with 5-(OCHF₂)-1H-indole
Pyrimido[4,5-b]indoleFour-Component Reaction researchgate.netmdpi.comThis compound-3-carboxaldehyde2-Aryl-7-(difluoromethoxy)-9H-pyrimido[4,5-b]indole
QuinolineOzonolysis followed by Friedländer Annulation metu.edu.trknaw.nlmdpi.com2-Amino-5-(difluoromethoxy)phenyl ketone6-(Difluoromethoxy)quinoline derivatives

The difluoromethoxy group is a key feature in several important pharmaceuticals, and its introduction often begins with a precursor that is structurally related to this compound. A prime example is the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, a critical intermediate for the proton pump inhibitor pantoprazole (B1678409). primescholars.comevitachem.com

The industrial synthesis does not start with the pre-formed indole but rather constructs the difluoromethoxylated benzene (B151609) ring first, which is then elaborated into the benzimidazole. The key steps are outlined below:

Etherification: A protected p-aminophenol, such as 4-hydroxy acetanilide, is reacted with a difluoromethylene source to install the -OCHF₂ group. primescholars.com

Nitration: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated at the position ortho to the acetamide (B32628) group. primescholars.com

Hydrolysis: The acetamide group is hydrolyzed to reveal the free amine.

Reduction: The nitro group is reduced to a second amine, generating the key intermediate, 4-difluoromethoxy-o-phenylenediamine. patsnap.comgoogle.com

Cyclization: This diamine is then cyclized by reacting with a one-carbon synthon, such as carbon disulfide or sodium ethyl-xanthogenate, to form the final 5-difluoromethoxy-2-mercapto-1H-benzimidazole. patsnap.comgoogle.comgoogle.com

This multi-step process demonstrates a robust pathway to difluoromethoxylated benzimidazoles, highlighting the importance of difluoromethoxy-substituted aniline (B41778) derivatives in heterocyclic synthesis. primescholars.com

Synthetic Pathway to a Key Difluoromethoxylated Benzimidazole Intermediate primescholars.compatsnap.comgoogle.com
StepReactionKey Intermediate
1DifluoromethoxylationN-[4-(difluoromethoxy)phenyl]acetamide
2NitrationN-[4-(difluoromethoxy)-2-nitrophenyl]acetamide
3Hydrolysis & Reduction4-Difluoromethoxy-o-phenylenediamine
4Cyclization with CS₂5-Difluoromethoxy-2-mercapto-1H-benzimidazole

Role in the Development of Novel Reaction Methodologies

Functionalized indoles like this compound are crucial substrates for developing and validating new synthetic methods. nih.gov The unique electronic properties imparted by the difluoromethoxy group can influence the reactivity and selectivity of reactions, providing valuable insights for organic chemists. These building blocks are often employed in the exploration of modern catalytic cross-coupling reactions, photocatalyzed transformations, and C-H functionalization strategies. dntb.gov.uamdpi.com

For example, the development of efficient palladium-catalyzed reactions for C-C or C-N bond formation often utilizes functionalized indoles to test the scope and limitations of the new methodology. organic-chemistry.org The presence of the difluoromethoxy group allows chemists to assess the catalyst's tolerance to electron-withdrawing substituents and its ability to perform selectively on a complex scaffold. mdpi.com Furthermore, novel methods for creating indole-fused ring systems, such as radical cascade cyclizations or dehydrogenative photocyclization, rely on having access to a diverse range of substituted indole starting materials to establish the generality of the transformation. rsc.orgacs.org

Strategies for Functionalization and Derivatization for Chemical Library Synthesis

The this compound core can be readily derivatized at several positions to generate large libraries of compounds for high-throughput screening in drug discovery. nih.govresearchgate.net This process, known as diversity-oriented synthesis, relies on robust and regioselective functionalization reactions.

Key strategies for derivatizing the indole scaffold include:

N1-Position (Nitrogen): The indole nitrogen can be easily alkylated, arylated, or acylated. It can also be substituted with a sulfonyl group, which can act as a directing group for subsequent C-H functionalization reactions at the C7 position. researchgate.net

C3-Position: As the most nucleophilic carbon, the C3 position is the typical site for electrophilic substitution reactions such as the Vilsmeier-Haack (formylation), Friedel-Crafts, and Mannich reactions. This allows for the introduction of a wide array of carbon-based functional groups. researchgate.net

C2-Position: While less reactive to electrophiles, the C2 position can be functionalized through directed metalation-lithiation followed by quenching with an electrophile. This provides access to a different vector of chemical diversity.

Benzene Ring (C4, C6, C7): Directed C-H functionalization has emerged as a powerful tool for modifying the benzene portion of the indole ring, though this often requires the installation of a directing group on the indole nitrogen. researchgate.net

These varied approaches enable the systematic modification of the this compound core, producing a library of analogues with diverse physical and biological properties. researchgate.net

Utilization in Advanced Organic Synthesis Research

The true value of this compound as a building block is realized in its application in advanced organic synthesis, particularly in the field of medicinal chemistry. The -OCHF₂ group is often used as a bioisostere for more common functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH). It offers a unique combination of properties: it is more lipophilic than a hydroxyl group and is generally more resistant to metabolic degradation than a methoxy group. smolecule.com

This has made this compound and related structures highly valuable in the synthesis of potential therapeutic agents. Its incorporation into a lead molecule can lead to improved pharmacokinetic properties and enhanced biological activity. The synthesis of the pantoprazole intermediate, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, is a clear example of its industrial relevance in producing established drugs. primescholars.comsmolecule.com Moreover, its use in research programs targeting novel therapeutics continues to grow as chemists explore the benefits of introducing this unique functional group into complex molecular designs. nih.govdergipark.org.tr

Future Directions and Emerging Research Avenues for 5 Difluoromethoxy 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of fluorinated indoles often rely on multi-step procedures, harsh reaction conditions, and the use of expensive or toxic metal catalysts. researchgate.net The future of 5-(difluoromethoxy)-1H-indole synthesis lies in the development of greener, more efficient, and economically viable routes.

Key research directions include:

Metal-Free Synthesis: Moving away from transition-metal catalysis is a significant goal for sustainable chemistry. Novel methods, such as oxidative dearomatization approaches that use simple organic oxidants, are being explored for the assembly of fluorinated indoles from readily available starting materials like anilines. nih.gov

Electrochemical Methods: Electrosynthesis offers a powerful and green alternative for generating reactive species. The electrochemical preparation of difluoromethylated indoles using reagents like sodium difluoromethanesulfinate (HCF₂SO₂Na) under catalyst- and oxidant-free conditions is a promising area. rsc.org This approach is operationally simple, can be performed at room temperature, and is scalable. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net Innovative two-step, one-pot syntheses of indole-2-carboxamides from anilines, which adhere to many principles of green chemistry by using benign solvents like ethanol (B145695) and avoiding metal catalysts, serve as a model for future routes to this compound. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indole (B1671886) Synthesis

FeatureTraditional Methods (e.g., Fischer)Emerging Sustainable Methods
Catalysts Often require Brønsted or Lewis acids (e.g., HCl, ZnCl₂) wikipedia.orgMetal-free, biocatalytic, or electrochemical nih.govrsc.org
Conditions Frequently require high temperatures and harsh acidic conditions wikipedia.orgOften proceed at room temperature under mild conditions rsc.orgresearchgate.net
Solvents May use toxic organic solvents researchgate.netEmploy green solvents like ethanol or water researchgate.netresearchgate.net
Atom Economy Can be moderate due to multi-step natureImproved through multicomponent and one-pot strategies researchgate.net
Sustainability Higher environmental footprint (E-factor)Lower E-factor, less waste generation researchgate.net

Exploration of Unprecedented Reactivity Modes and Site-Selective Functionalization

The electronic properties of the difluoromethoxy group significantly influence the reactivity of the indole core. Understanding and exploiting this influence is crucial for developing novel derivatives. The indole ring is inherently electron-rich, with the C3 position being the most reactive site for electrophilic aromatic substitution. youtube.comyoutube.com However, the presence of an electron-withdrawing group like -OCHF₂ at the C5 position can modulate this reactivity. mdpi.com

Future research will likely focus on:

Site-Selective C-H Functionalization: While the pyrrole (B145914) ring (C2 and C3) is typically the most reactive part of indole, methods for selectively functionalizing the benzenoid ring are highly sought after. rsc.org Recent advances have demonstrated P(III)-directed C-H esterification at the C7 position, overriding the intrinsic reactivity of the indole nucleus. nih.gov Applying such directing-group strategies to this compound could unlock access to novel substitution patterns.

Umpolung Strategies: Reversing the natural nucleophilic character of the indole ring (umpolung) to render it electrophilic opens new synthetic possibilities. The generation of "indolynes" (aryne derivatives of indole) under mild conditions allows for reactions with nucleophiles, providing access to a range of benzenoid-substituted indoles that are otherwise difficult to synthesize. nih.gov

Controlled Halogenation and Cross-Coupling: The synthesis of halogenated 2-trifluoromethylindoles has shown that despite the presence of a strong electron-withdrawing group, the indole core remains reactive towards electrophilic halogenation. mdpi.com These halogenated intermediates are versatile handles for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functional groups. mdpi.com Exploring these reactions for this compound will be a fruitful area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.govscielo.br The integration of these technologies is set to revolutionize the synthesis of this compound and its derivatives.

Emerging trends in this area include:

Automated Library Synthesis: Automated flow reactors can be used to rapidly generate libraries of compounds for screening by systematically varying starting materials and reaction conditions. soci.org This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Safe Handling of Hazardous Intermediates: Many synthetic transformations involve hazardous reagents or unstable intermediates. nih.gov Flow reactors minimize the volume of such species at any given time, significantly improving the safety profile of the process. scielo.br This is relevant for reactions like nitrations or those involving diazomethane, which can be part of multi-step indole syntheses. almacgroup.com

Process Optimization and Scalability: Flow chemistry allows for rapid optimization of reaction conditions (temperature, pressure, reaction time, stoichiometry) with minimal reagent consumption. soci.org Once optimized on a small scale, the process can often be scaled up linearly by simply running the system for a longer duration or by using parallel reactors. scielo.bralmacgroup.com Classical indole syntheses, such as the Fischer, Reissert, and reductive cyclization routes, have already been adapted to flow conditions. nih.gov

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deep understanding of reaction mechanisms is fundamental to developing improved synthetic methods. This requires the characterization of short-lived intermediates and transition states, which is often challenging. Advanced spectroscopic techniques are becoming indispensable tools for these investigations.

Future research will benefit from:

Transient Absorption Spectroscopy: This technique can be used to study the properties and reactivity of excited states and other transient species. For example, transient absorption spectroscopy has been used to investigate the lowest excited triplet (T₁) state of 6-nitroindole, identifying intermediates and quantifying kinetic reaction rate constants. nih.gov Similar studies on this compound could provide insights into its photochemical behavior and reactivity.

In-situ Reaction Monitoring: Techniques such as in-situ IR and NMR spectroscopy allow for real-time monitoring of reaction progress, helping to identify intermediates and optimize conditions. This is particularly powerful when coupled with flow chemistry platforms.

Isotopic Labeling Studies: As demonstrated in the classical Fischer indole synthesis, isotopic labeling is a definitive method for tracking the fate of atoms throughout a reaction mechanism. wikipedia.orgmdpi.com Applying this to new synthetic routes for this compound can help elucidate complex rearrangements and cyclization pathways.

Synergistic Experimental and Computational Research for Rational Design and Discovery

The combination of experimental synthesis and computational modeling provides a powerful paradigm for modern chemical research. Computational tools can predict molecular properties, guide experimental design, and rationalize observed outcomes, thereby accelerating the discovery process. acs.org

Key opportunities for synergy include:

Predicting Reactivity and Regioselectivity: Computational studies, particularly using Density Functional Theory (DFT), can be employed to understand the origins of regioselectivity in reactions. For instance, calculations have revealed that distortion energies control the regioselectivity of nucleophilic additions to indolynes. nih.gov Such models can be used to predict the most likely sites of functionalization on the this compound core.

Rational Design of Functional Molecules: In drug discovery, computational methods like molecular docking are used to design molecules with high affinity for specific biological targets. nih.govresearchgate.net This approach has been used to rationally design novel indole derivatives as potent antagonists for the 5-HT₆ receptor. nih.govresearchgate.net By modeling the interactions of this compound-based scaffolds with target proteins, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity.

Elucidating Spectroscopic Properties: Quantum-chemical calculations can aid in the interpretation of complex spectroscopic data. For example, calculations have been used to investigate the shift in excitation energies and dipole moments of indole in different environments, providing a deeper understanding of its photophysics. dtic.mildntb.gov.ua This synergy is crucial for interpreting data from advanced spectroscopic characterization of new derivatives.

Q & A

Q. What are the optimized synthetic routes for 5-(difluoromethoxy)-1H-indole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of indole derivatives typically involves cross-coupling or cyclization reactions. For this compound, a multi-step approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted. Key steps include:
  • Solvent Optimization : Use PEG-400:DMF (2:1) mixtures to enhance reaction efficiency and solubility .
  • Catalyst Loading : CuI (1.0–1.5 equivalents) facilitates triazole formation with minimal byproducts .
  • Purification : Flash column chromatography (70:30 ethyl acetate:hexane) yields pure products (50–70% yield) .
    Tailor reaction times (12–24 hours) and monitor via TLC (Rf ≈ 0.3) to prevent over-oxidation of the difluoromethoxy group .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the difluoromethoxy group (-OCF₂H) shows distinct splitting patterns in ¹H NMR (δ ~6.5–7.5 ppm) and ¹³C NMR (δ ~110–120 ppm for CF₂) .
  • HRMS : Confirm molecular ions (e.g., m/z 427.0757 [M+H]⁺) to validate purity .
  • TLC : Use Rf values to track reaction progress and identify impurities (e.g., unreacted starting materials) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DMF) .
  • Storage : Keep the compound in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons near the difluoromethoxy group) .
  • Spiking Experiments : Add authentic samples to identify unknown peaks in mixtures .

Q. What strategies mitigate oxidation-related impurities in this compound synthesis?

  • Methodological Answer : The difluoromethoxy group is prone to oxidation. Mitigation involves:
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to limit air exposure .
  • Antioxidants : Add 1–2% ascorbic acid to reaction mixtures .
  • Low-Temperature Workup : Quench reactions at 0–5°C to stabilize intermediates .
    Monitor for sulfone byproducts (e.g., via LC-MS) and optimize oxidation steps using controlled equivalents of H₂O₂ .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PCSK9 inhibitors, as seen in indole-based therapeutics) .
  • QSAR Models : Correlate electronic properties (e.g., Hammett constants of substituents) with antioxidant or enzyme inhibition data .
  • DFT Calculations : Predict reactivity of the difluoromethoxy group using Gaussian at the B3LYP/6-31G* level .

Q. What are the stability challenges of this compound under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC Analysis : Monitor degradation products (e.g., hydrolyzed indole rings at pH < 3) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.